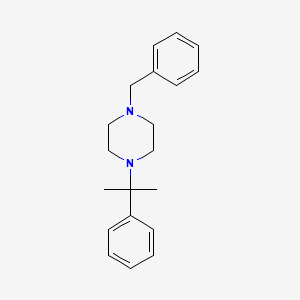








|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH3:22])([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH3:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[CH3:22][C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:15] |f:3.4|
|


|
Name
|
|
|
Quantity
|
290 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(C)(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
60 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering the reaction solution
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under a reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C1=CC=CC=C1)N1CCNCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |